

# "5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene" molecular weight

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## Compound of Interest

Compound Name: 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene

Cat. No.: B040533

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## Technical Guide: 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene**. This compound is of interest to researchers in medicinal chemistry and materials science due to its unique substitution pattern, which includes a bromine atom, two fluorine atoms, and a trifluoromethoxy group on a benzene ring. These features make it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The presence of the trifluoromethoxy group, in particular, is known to enhance key drug-like properties such as metabolic stability and membrane permeability.

### Chemical and Physical Properties

The fundamental properties of **5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene** are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	Citations
Molecular Weight	276.99 g/mol	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>2</sub> BrF <sub>5</sub> O	[1][2][3]
CAS Number	115467-07-7	[1][2][3]
Appearance	Colorless to light yellow liquid	[2]
Purity	>98.0% (by Gas Chromatography)	[2]
Boiling Point	Not explicitly available	
Density	Not explicitly available	
Solubility	Not explicitly available	

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of similar halogenated and trifluoromethoxylated aromatic compounds. The following represents a generalized, multi-step synthetic approach.

### Representative Synthesis Workflow

Caption: A plausible multi-step synthesis of **5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene**.

### General Analytical Methodology

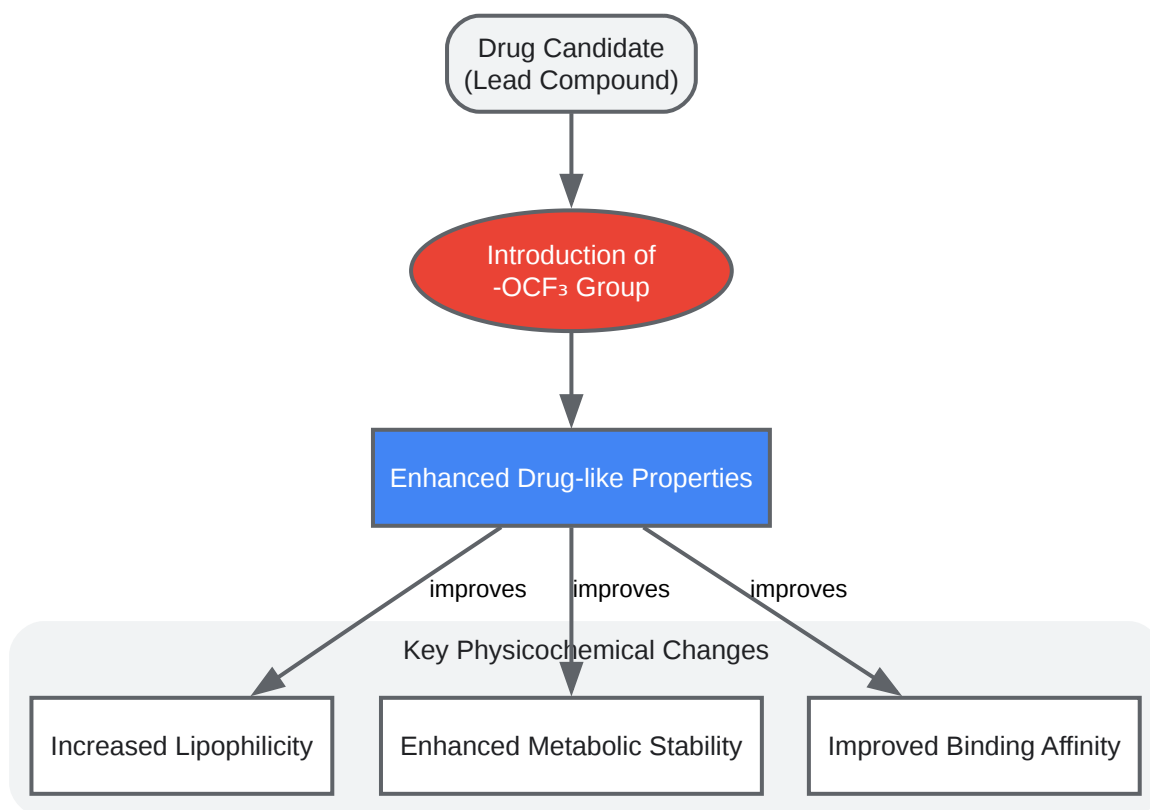
The characterization of the final product would typically involve a combination of spectroscopic techniques to confirm its identity and purity.

Technique	Purpose	Expected Observations
Gas Chromatography-Mass Spectrometry (GC-MS)	To determine purity and confirm molecular weight.	A major peak corresponding to the product with a mass-to-charge ratio ( $m/z$ ) consistent with the molecular weight of 276.99. The isotopic pattern of bromine (approximately 1:1 ratio of $M^+$ and $M+2$ peaks) would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$ , $^{13}\text{C}$ , $^{19}\text{F}$ )	To elucidate the chemical structure.	The $^1\text{H}$ NMR spectrum would show signals corresponding to the aromatic protons. The $^{19}\text{F}$ NMR would show signals for the two fluorine atoms on the benzene ring and the three fluorine atoms of the trifluoromethoxy group, with characteristic chemical shifts and coupling patterns. The $^{13}\text{C}$ NMR would show the expected number of signals for the carbon atoms in the molecule.
Infrared (IR) Spectroscopy	To identify functional groups.	Characteristic absorption bands for C-Br, C-F, C-O, and aromatic C-H and C=C bonds would be expected.

## Role in Drug Development

While there is no specific, publicly available information detailing the use of **5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene** in a particular drug development program or its interaction with a specific signaling pathway, its structural motifs are highly relevant in medicinal chemistry. The trifluoromethoxy group is often incorporated into drug candidates to enhance their pharmacological properties.

The following diagram illustrates the general strategic advantages of using trifluoromethoxy-substituted compounds in drug design.



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